Methyl [5-(9-bromononyl)thiophen-2-yl]acetate
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Overview
Description
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate typically involves the bromination of a nonyl chain followed by its attachment to a thiophene ring. The esterification of the resulting thiophene derivative with methanol yields the final product. Common reagents used in these reactions include bromine, thiophene, and methanol, with catalysts such as aluminum chloride (AlCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl [5-(9-bromononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The thiophene ring’s electronic properties play a crucial role in its interaction with these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate
- Methyl [5-(9-iodononyl)thiophen-2-yl]acetate
- Methyl [5-(9-fluorononyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(9-bromononyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
89913-75-7 |
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Molecular Formula |
C16H25BrO2S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 2-[5-(9-bromononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25BrO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
InChI Key |
IVEWWJQPDZIUHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCBr |
Origin of Product |
United States |
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